tert-Butyl 3-(5-acetamido-4-bromoisothiazol-3-yl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-(5-acetamido-4-bromoisothiazol-3-yl)pyrrolidine-1-carboxylate: is a synthetic organic compound characterized by its complex structure, which includes a tert-butyl ester, an acetamido group, a bromoisothiazole ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(5-acetamido-4-bromoisothiazol-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, a brominated precursor can be reacted with sulfur and nitrogen sources to form the isothiazole ring.
Acetylation: The acetamido group is introduced via acetylation, where an amine group on the isothiazole ring reacts with acetic anhydride or acetyl chloride.
Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized separately and then coupled with the isothiazole derivative. This step often involves nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group or the isothiazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom or the carbonyl groups, potentially yielding debrominated or reduced amide products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidized Derivatives: Products with additional oxygen functionalities.
Reduced Derivatives: Products with reduced or removed bromine and carbonyl groups.
Substituted Derivatives: Products with new substituents replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 3-(5-acetamido-4-bromoisothiazol-3-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(5-acetamido-4-bromoisothiazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The acetamido group can form hydrogen bonds, while the bromoisothiazole ring can participate in various non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(4-bromophenyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(5-bromo-4-methylisothiazol-3-yl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(5-acetamido-4-chloroisothiazol-3-yl)pyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-Butyl 3-(5-acetamido-4-bromoisothiazol-3-yl)pyrrolidine-1-carboxylate is unique due to the presence of both the acetamido and bromoisothiazole groups. This combination of functional groups provides distinct reactivity and potential for diverse applications in scientific research and industry.
Biological Activity
tert-Butyl 3-(5-acetamido-4-bromoisothiazol-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C12H16BrN3O2S, with a molecular weight of approximately 341.24 g/mol. The compound features a pyrrolidine ring substituted with an acetamido group and a bromoisothiazole moiety, which contribute to its biological activity.
Biological Activity
The biological activities of this compound have been studied in various contexts:
1. Antimicrobial Activity
Research has indicated that compounds containing isothiazole derivatives exhibit notable antimicrobial properties. For instance, the presence of the 4-bromoisothiazole group is associated with enhanced activity against various bacterial strains. In vitro studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
2. Anti-inflammatory Effects
Compounds derived from isothiazoles often demonstrate anti-inflammatory properties. Studies have indicated that tert-butyl derivatives can inhibit key inflammatory pathways, potentially through the modulation of cytokine production and the inhibition of cyclooxygenase enzymes. This suggests a mechanism where the compound may reduce inflammation in various models.
3. Antitumor Activity
Preliminary studies suggest that this compound may exhibit antitumor properties. Compounds with similar structures have been reported to induce apoptosis in cancer cell lines, possibly through the activation of caspases and the modulation of cell cycle regulators.
The mechanisms underlying the biological activities of this compound are multifaceted:
1. Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX). This inhibition can lead to decreased production of pro-inflammatory mediators.
2. Interaction with Cellular Targets
The bromoisothiazole moiety may facilitate interactions with cellular receptors or proteins involved in signaling pathways related to inflammation and cell proliferation. These interactions can alter cellular responses and promote therapeutic effects.
Case Studies
Several studies have explored the biological activity of related compounds:
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of isothiazole derivatives, revealing that compounds similar to tert-butyl 3-(5-acetamido-4-bromoisothiazol-3-yl)pyrrolidine exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships that could guide further development.
Study 2: Anti-inflammatory Mechanisms
Research in Pharmacology Reports demonstrated that isothiazole derivatives could significantly reduce edema in animal models by inhibiting COX activity. The findings suggest that tert-butyl derivatives could be developed as new anti-inflammatory agents.
Study 3: Antitumor Potential
A recent investigation published in Cancer Letters examined the effects of pyrrolidine-based compounds on cancer cell lines, finding that certain substitutions enhanced cytotoxicity against breast cancer cells. The study concluded that further exploration into structural modifications could yield potent antitumor agents.
Properties
IUPAC Name |
tert-butyl 3-(5-acetamido-4-bromo-1,2-thiazol-3-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O3S/c1-8(19)16-12-10(15)11(17-22-12)9-5-6-18(7-9)13(20)21-14(2,3)4/h9H,5-7H2,1-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPWSZJRSDXSJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=NS1)C2CCN(C2)C(=O)OC(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.